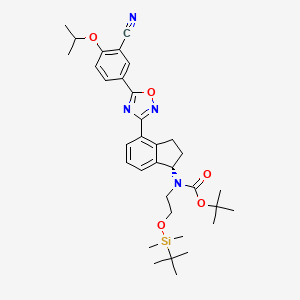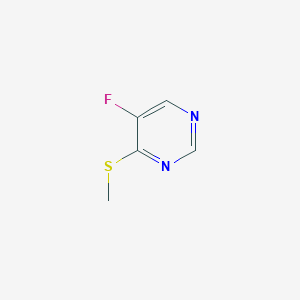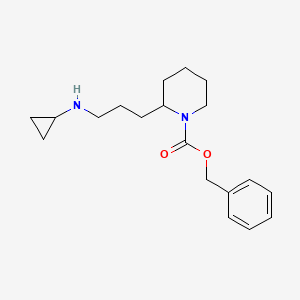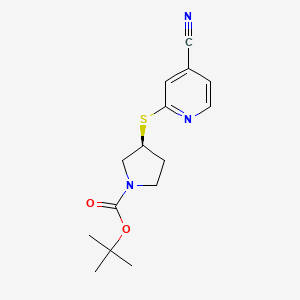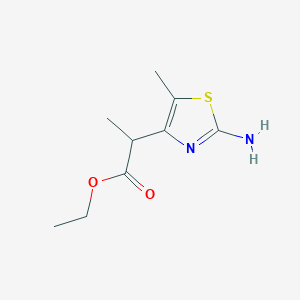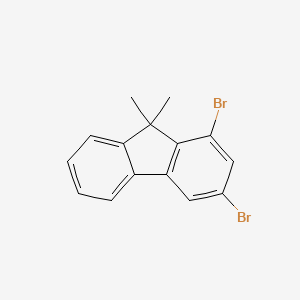
1,3-Dibromo-9,9-dimethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached at the 9 position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through a multi-step process involving the bromination of 9,9-dimethylfluorene. The typical synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium t-butoxide (NaOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended π-conjugation.
Scientific Research Applications
1,3-Dibromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a precursor for organic semiconducting polymers in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for optoelectronic applications.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-dibromo-9,9-dimethyl-9H-fluorene in its applications involves its ability to participate in π-conjugation and electron delocalization. The bromine atoms and methyl groups influence the electronic properties of the fluorene core, making it suitable for use in electronic devices. The compound’s molecular targets and pathways are primarily related to its role in forming conductive and semiconductive materials .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with bromine atoms at the 2 and 7 positions.
3-Bromo-9,9-dimethylfluorene: A monobrominated derivative with a single bromine atom at the 3 position.
Uniqueness
1,3-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atoms, which affects its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular structure and electronic behavior .
Properties
Molecular Formula |
C15H12Br2 |
|---|---|
Molecular Weight |
352.06 g/mol |
IUPAC Name |
1,3-dibromo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12Br2/c1-15(2)12-6-4-3-5-10(12)11-7-9(16)8-13(17)14(11)15/h3-8H,1-2H3 |
InChI Key |
CNHBIFPBRDZMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


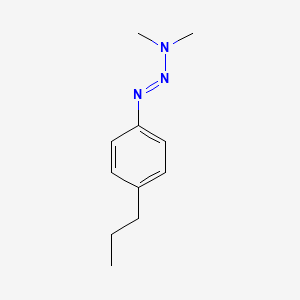




![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

